3-({2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]pyridin-3-yl}formamido)-2-oxo-4-phenylbutanamide hydrochloride
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Overview
Description
3-({2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]pyridin-3-yl}formamido)-2-oxo-4-phenylbutanamide hydrochloride is an organic compound that contains both aromatic and heterocyclic structures. This compound is known for its potential pharmaceutical applications, mainly due to its unique molecular architecture that interacts with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of Starting Materials: : The initial steps involve the preparation of key intermediates, such as the 3-(4-fluorophenyl)-1H-pyrazole and 3-(formamido)pyridine derivatives. These intermediates can be synthesized using classic organic reactions such as condensation, substitution, and amination reactions under controlled conditions.
Coupling Reactions: : The next step involves coupling the intermediates using reagents like coupling agents or catalysts. The conditions typically involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Final Assembly: : The final step includes combining the coupled intermediates with the remaining components to form the desired compound. This might involve a series of condensation and dehydration reactions.
Industrial Production Methods:
For industrial-scale production, methods are optimized for yield, purity, and cost-effectiveness. This often involves automated systems and reactors to ensure consistent quality. Key techniques include crystallization, extraction, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions typically involving strong oxidizing agents, resulting in the formation of oxides or hydroxylated products.
Reduction: : Reductive conditions can lead to the removal of specific functional groups, such as the reduction of nitro groups to amines.
Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: : Sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenating agents for electrophilic substitutions and nucleophiles like amines or thiols for nucleophilic substitutions.
Major Products:
The major products depend on the reaction conditions but generally involve substituted, oxidized, or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: : Utilized as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its interaction with biological macromolecules such as proteins and nucleic acids.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory, anti-cancer, and antiviral activities.
Industry: : Used in material science for developing new polymers or as a catalyst in various industrial processes.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. Its aromatic and heterocyclic structures enable it to form various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for its biological activity. Pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering gene expression.
Comparison with Similar Compounds
Compared to similar compounds, 3-({2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]pyridin-3-yl}formamido)-2-oxo-4-phenylbutanamide hydrochloride stands out due to its unique combination of pyrazole and pyridine rings with a fluorophenyl group, enhancing its interaction with biological targets.
Similar Compounds Include:
3-(4-chlorophenyl)-1H-pyrazol-1-yl derivatives
3-(formamido)pyridine derivatives with different substituents
Compounds with similar aromatic and heterocyclic structures, such as benzimidazole and quinoline derivatives
This comparative analysis highlights its potential as a more effective or selective agent in various applications due to its structural uniqueness.
Properties
CAS No. |
2413886-30-1 |
---|---|
Molecular Formula |
C25H21ClFN5O3 |
Molecular Weight |
493.9 |
Purity |
95 |
Origin of Product |
United States |
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